molecular formula C7H7ClN2O B109128 4-Amino-2-chlorobenzamide CAS No. 211374-81-1

4-Amino-2-chlorobenzamide

Cat. No.: B109128
CAS No.: 211374-81-1
M. Wt: 170.59 g/mol
InChI Key: XTCHLLLRWDYHRD-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a chlorine atom at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chlorobenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with ammonium chloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of 1-hydroxybenzotriazole monohydrate and diisopropylethylamine in N,N-dimethylformamide. The reaction mixture is stirred overnight at room temperature, followed by precipitation and extraction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Reduction Reactions: Tin(II) chloride dihydrate in ethanol is commonly used for reduction.

Major Products Formed:

    Substitution Reactions: Depending on the substituents introduced, various substituted benzamides can be formed.

    Reduction Reactions: Reduction typically yields the corresponding amine derivatives.

Scientific Research Applications

4-Amino-2-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the benzene ring allow it to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzamide
  • 2-Amino-5-chlorobenzamide
  • 3-(Aminosulfonyl)-4-chlorobenzamide
  • N-(2-Amino-2-oxoethyl)-4-chlorobenzamide

Comparison: 4-Amino-2-chlorobenzamide is unique due to the specific positioning of the amino and chloro groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2-Amino-4-chlorobenzamide, it may exhibit different chemical and biological properties due to the variation in the position of functional groups .

Properties

IUPAC Name

4-amino-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHLLLRWDYHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465715
Record name 4-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211374-81-1
Record name 4-Amino-2-chlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211374811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-CHLOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN3579G41A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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